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Compound of Interest

Compound Name: Pevikon

Cat. No.: B1216278

Technical Support Center: Pevikon Gel
Electrophoresis

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals experiencing
poor protein separation in Pevikon gels.

Troubleshooting Guide: Poor Protein Separation

Poor protein separation in Pevikon block electrophoresis can manifest as smeared bands,
distorted or "smiling” bands, or a general lack of resolution. This guide addresses these
common issues in a question-and-answer format.

Issue 1: Smeared Protein Bands
Question: Why are my protein bands smeared vertically in the Pevikon gel?

Answer: Smeared bands are often a result of several factors related to sample preparation, gel
quality, and running conditions.

Potential Causes and Solutions for Smeared Bands
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Potential Cause

Explanation

Recommended Solution

Sample Degradation

Proteins can be degraded by
proteases present in the
sample, leading to a
heterogeneous mixture of
protein fragments that appear

as a smear.

Handle samples gently and
keep them on ice to minimize
degradation.[1] Consider
adding protease inhibitors to

your sample preparation buffer.

Sample Overload

Loading too much protein into
the application slot can exceed
the binding capacity of the gel
matrix, causing the excess

protein to streak down the gel.

Determine the optimal protein
concentration for your sample
and load a smaller amount per
well.[2]

High Salt Concentration in

Sample

Excess salt in the sample can
lead to high conductivity,

causing localized heating and
disruption of the electric field,

which can result in smearing.

Desalt your protein sample
before loading, for example, by
dialysis or using a desalting

column.[1]

Inappropriate Voltage

Running the gel at a voltage
that is too high can generate
excessive heat, leading to

band diffusion and smearing.

[2]

Run the electrophoresis at a
lower voltage for a longer
duration to minimize heat

generation.[1]

Pevikon Impurities

Pevikon itself may contain
water-soluble impurities that
can interfere with protein

migration and staining.[3]

Thoroughly wash the Pevikon
C-870 powder with distilled
water or buffer before
preparing the gel slurry to
remove potential

contaminants.[3]

Issue 2: Distorted or "Smiling" Protein Bands

Question: My protein bands are curved or "smiling" across the gel. What causes this and how

can | fix it?
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Answer: Band distortion, often referred to as "smiling" (where the bands at the edges of the gel

migrate slower than in the center), is typically caused by uneven heat distribution across the

gel block.

Potential Causes and Solutions for Distorted Bands

Potential Cause

Explanation

Recommended Solution

Uneven Heat Dissipation

The center of the gel block can
become hotter than the edges
due to electrical resistance,

causing proteins in the warmer

central lanes to migrate faster.

[1]

Reduce the running voltage to
minimize heat (Joule heating)
generation.[1] Ensure the
electrophoresis apparatus is
placed in a cold room or on a
cooling plate to maintain a

uniform temperature.

Incorrect Buffer Concentration

If the buffer concentration is
too low, its buffering capacity
may be insufficient, leading to
pH shifts and uneven current
flow. Depleted or old buffer can

also cause this issue.[1]

Use fresh, correctly prepared
running buffer for each
experiment. Ensure the buffer
level is consistent across the

electrophoresis tank.[1]

Uneven Gel Block

An unevenly packed or non-
level Pevikon block can lead to
variations in the electrical field
strength and migration path,

causing band distortion.

Ensure the Pevikon slurry is
poured onto a perfectly level
surface and allowed to settle
evenly. Gently blot the surface
to create a uniform starting

point for migration.

Issue 3: Poor Resolution or No Separation

Question: My protein bands are very close together, or | am not seeing any separation at all.

What should | do?

Answer: Poor resolution can stem from a variety of factors including incorrect buffer pH,

inappropriate running time, or issues with the gel matrix itself.
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Potential Causes and Solutions for Poor Resolution

Potential Cause

Explanation

Recommended Solution

Incorrect Buffer pH

The pH of the buffer
determines the net charge of
the proteins. If the buffer pH is
too close to the isoelectric
point (pl) of the target proteins,
they will have little to no
charge and will not migrate

effectively.

Choose a buffer system with a
pH that ensures your proteins
of interest have a significant
net charge. For most proteins,
a slightly alkaline buffer (pH
8.0-9.0) is effective.

Inadequate Running Time

If the electrophoresis is not run
for a sufficient amount of time,
the proteins will not have

migrated far enough to resolve

into distinct bands.

Increase the electrophoresis
run time. Monitor the migration
of a tracking dye to gauge the

progress of the separation.

Incorrect Voltage

While high voltage can cause
smearing, a voltage that is too
low may not provide enough
driving force for efficient
separation, especially for high

molecular weight proteins.[2]

Optimize the voltage to find a
balance between efficient
migration and minimal heat
production. A constant current
power supply can help
maintain a more uniform

migration rate.[1]

Sample Diffusion

If there is a significant delay
between loading the sample
and starting the
electrophoresis, the sample
can diffuse from the application
zone, leading to broad, poorly

resolved bands.

Apply the voltage as soon as
possible after loading the

samples into the gel.

Frequently Asked Questions (FAQSs)

Q1: What is Pevikon C-870 and why is it used for preparative electrophoresis?
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Pevikon C-870 is a copolymer of polyvinyl chloride and polyvinyl acetate. It is used as a
support medium in preparative zonal electrophoresis because it is inert, has a high capacity for
sample loading, and allows for the recovery of separated proteins.

Q2: How do | prepare a Pevikon gel block?

A detailed protocol is provided in the "Experimental Protocols" section below. The general steps
involve washing the Pevikon powder, preparing a slurry with the electrophoresis buffer, pouring
the slurry into a mold on a level surface, and allowing it to settle into a uniform block.

Q3: Can | reuse the running buffer?

It is not recommended to reuse running buffer. During electrophoresis, the buffer composition
can change due to electrolysis, which can affect the pH and ionic strength, leading to
inconsistent results in subsequent runs.

Q4: My protein of interest is an enzyme. Will it remain active after separation on a Pevikon
gel?

Pevikon block electrophoresis is a non-denaturing technique, meaning that proteins are
separated under conditions that generally preserve their native structure and activity.
Therefore, it is a suitable method for the purification of active enzymes.

Q5: | see faint or no bands after staining. What could be the problem?
This could be due to several reasons:

« Insufficient sample concentration: The amount of protein loaded was too low to be detected.

[1]
e Sample degradation: The protein was lost or degraded during sample preparation.[1]

 Incorrect staining protocol: The staining solution was not prepared correctly, or the staining
time was too short.[1]

o Power supply issues: The power supply was not turned on, or the electrodes were not
properly connected.[1]
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To troubleshoot, you can run a lane with a known protein standard to confirm that the
electrophoresis and staining procedures are working correctly.[1]

Quantitative Data Summary

The optimal parameters for Pevikon block electrophoresis can vary depending on the specific
proteins being separated. The following table provides a general guideline for common

parameters.
Recommended
Parameter Notes
Range/Value
Should be chosen to ensure a
Buffer pH 8.0-9.5 net charge on the protein of
interest.
. Higher ionic strength can lead
Buffer lonic Strength 0.05-0.1M ] )
to increased heat generation.
Lower voltages for longer
Voltage Gradient 5-10V/cm times generally give better
resolution.
] ] Dependent on the voltage and
Running Time 12 - 24 hours ) )
the desired separation.
Running in a cold room or with
a cooling plate is
Temperature 4°C

recommended to minimize

heat effects.

Experimental Protocols

Detailed Methodology for Pevikon Block Electrophoresis

This protocol provides a general framework for the preparative separation of proteins using
Pevikon C-870.

e Preparation of Pevikon C-870:
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[e]

Suspend Pevikon C-870 powder in a large volume of distilled water.

Stir for 10-15 minutes and then allow the Pevikon to settle.

o

[¢]

Decant the supernatant containing fine particles and potential impurities.

[e]

Repeat this washing step 3-5 times.

[e]

Finally, wash the Pevikon twice with the chosen electrophoresis buffer.

o Preparation of the Pevikon Gel Block:

[e]

Prepare a slurry of the washed Pevikon in the electrophoresis buffer (approximately 1:4 to
1:5 Pevikon to buffer ratio, w/v).

[e]

Pour the slurry into a gel tray or mold placed on a perfectly level surface.

(¢]

Allow the Pevikon to settle completely, which may take 30-60 minutes.

[¢]

Carefully remove the excess buffer from the surface of the settled Pevikon block using
filter paper wicks until the surface is just moist but not glossy.

o Sample Application:

o Create a narrow trench in the Pevikon block for sample application, typically a few
centimeters from the cathode.

o Prepare the protein sample in the electrophoresis buffer, adding sucrose or glycerol to
increase its density.

o Carefully pipette the sample into the trench.

o Electrophoresis:

o Connect the Pevikon block to the buffer reservoirs using filter paper wicks.

o Fill the reservoirs with fresh electrophoresis buffer.
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o Connect the power supply and apply the desired voltage. It is recommended to run the
electrophoresis at a constant voltage or constant current in a cold environment (4°C).

o Monitor the separation by observing the migration of a colored tracking dye added to the
sample or a separate lane.

e Protein Elution:

[¢]

After the electrophoresis is complete, turn off the power supply.

o The separated protein bands can be visualized under UV light if they are fluorescent, or by
applying a filter paper replica to the gel and staining the paper (a "print").

o Carefully excavate the sections of the Pevikon block containing the protein bands of
interest.

o Elute the protein from the Pevikon by washing with an appropriate buffer, followed by
centrifugation or filtration to remove the Pevikon particles.

Visualizations

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1216278?utm_src=pdf-body
https://www.benchchem.com/product/b1216278?utm_src=pdf-body
https://www.benchchem.com/product/b1216278?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Troubleshooting & Optimization

Check Availability & Pricing

Poor Protein Separation

Identify Primary Issue
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Caption: Troubleshooting workflow for poor protein separation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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